
3-cyclopentyl-N-(2-isopropylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-(2-isopropylphenyl)propanamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It has been extensively studied for its potential use in cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Wirkmechanismus
3-cyclopentyl-N-(2-isopropylphenyl)propanamide inhibits HDACs, which are enzymes that remove acetyl groups from histones, resulting in the repression of gene transcription. By inhibiting HDACs, 3-cyclopentyl-N-(2-isopropylphenyl)propanamide increases the acetylation of histones, leading to the activation of genes that promote cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-cyclopentyl-N-(2-isopropylphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. It has also been shown to increase the acetylation of histones, leading to the activation of genes that promote cell cycle arrest and apoptosis in cancer cells. In addition, 3-cyclopentyl-N-(2-isopropylphenyl)propanamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-cyclopentyl-N-(2-isopropylphenyl)propanamide in lab experiments is its specificity for HDACs, which allows for targeted inhibition of gene transcription. However, one limitation of using 3-cyclopentyl-N-(2-isopropylphenyl)propanamide in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
For research on 3-cyclopentyl-N-(2-isopropylphenyl)propanamide include investigating its potential use in combination with other cancer treatments, as well as its potential use in other diseases where HDAC inhibition may be beneficial, such as neurodegenerative diseases. In addition, further studies are needed to determine the optimal dosage and administration of 3-cyclopentyl-N-(2-isopropylphenyl)propanamide for maximum efficacy and minimal toxicity.
Synthesemethoden
3-cyclopentyl-N-(2-isopropylphenyl)propanamide can be synthesized through a multi-step process involving the reaction of 2-isopropylphenylacetic acid with cyclopentylmagnesium bromide, followed by the reaction with thionyl chloride and then with 3-aminopropanamide. The final product is purified through column chromatography to obtain pure 3-cyclopentyl-N-(2-isopropylphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-N-(2-isopropylphenyl)propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. It has also been investigated for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-(2-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-13(2)15-9-5-6-10-16(15)18-17(19)12-11-14-7-3-4-8-14/h5-6,9-10,13-14H,3-4,7-8,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPFFZDULYGWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-[2-(propan-2-yl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5704016.png)

![5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5704031.png)
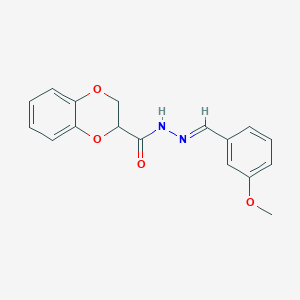

![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)
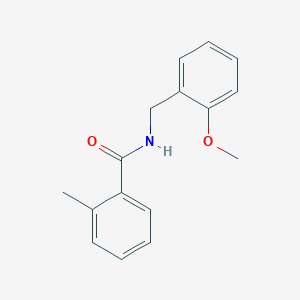
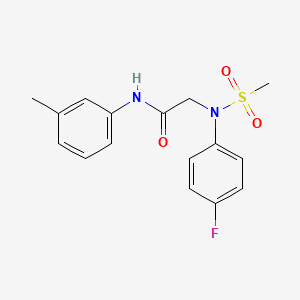
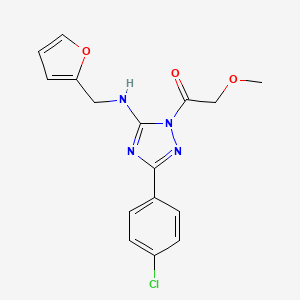
![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)
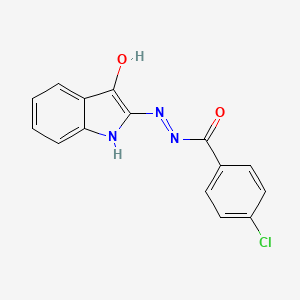
![N,N'-[(3,4-dimethoxyphenyl)methylene]dibenzamide](/img/structure/B5704100.png)
